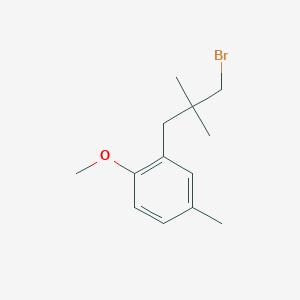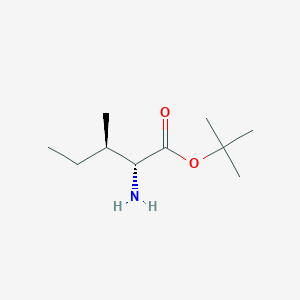![molecular formula C9H16O B13581664 3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
3,3-Dimethylspiro[3.3]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylspiro[3.3]heptan-1-ol is an organic compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between two cycloalkane rings, with a hydroxyl group attached to one of the carbon atoms. The presence of two methyl groups at the 3-position of the spiro linkage adds to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro[3.3]heptan-1-ol typically involves the reaction of cyclohexanone with isobutylene in the presence of a strong acid catalyst. This reaction forms the spirocyclic intermediate, which is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethylspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylcyclohexanol: Similar in structure but lacks the spiro linkage.
Spiro[3.3]heptane: Lacks the hydroxyl group and methyl substituents.
3,3-Dimethyl-1-butanol: Similar in having a hydroxyl group and methyl substituents but differs in the overall structure.
Uniqueness
3,3-Dimethylspiro[3.3]heptan-1-ol is unique due to its spirocyclic structure combined with the presence of a hydroxyl group and two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3,3-dimethylspiro[3.3]heptan-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)6-7(10)9(8)4-3-5-9/h7,10H,3-6H2,1-2H3 |
Clave InChI |
BPCWAGLXGWTGFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C12CCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
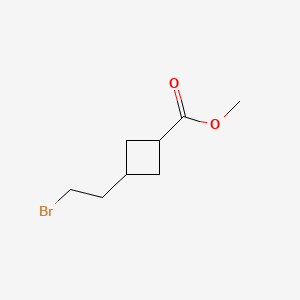
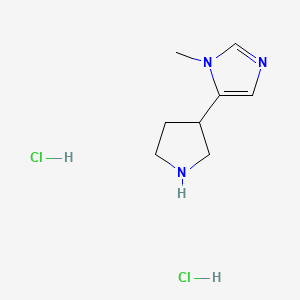
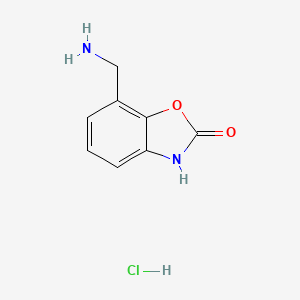
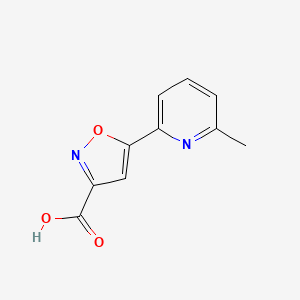
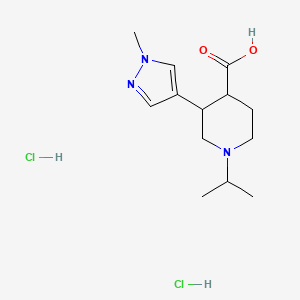
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
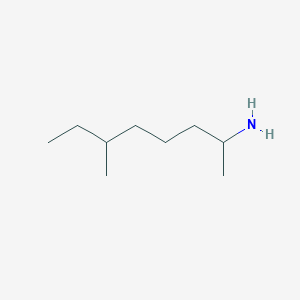
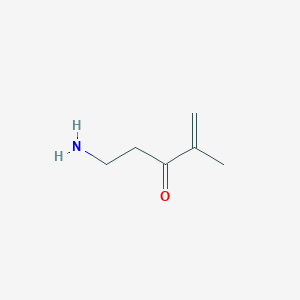
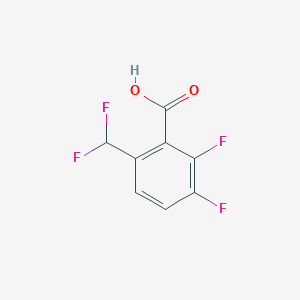
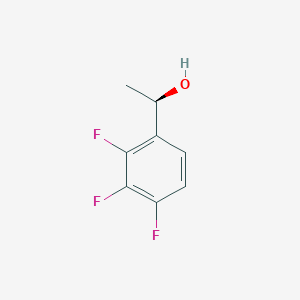
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
